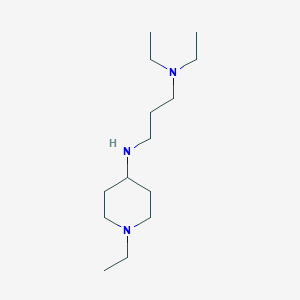

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine

Description

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is a polyamine derivative featuring a propane-1,3-diamine backbone with diethyl substituents on one terminal nitrogen and a 1-ethyl-piperidin-4-yl group on the other.

Properties

IUPAC Name |

N',N'-diethyl-N-(1-ethylpiperidin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWCSBKCAYOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Ethylpiperidin-4-yl Intermediate

- The 1-ethylpiperidine can be synthesized by alkylation of piperidine with ethyl halides (e.g., ethyl bromide) under basic conditions.

- Control of reaction conditions (temperature, solvent, base) is critical to avoid multiple alkylations.

- Purification is typically achieved by distillation or recrystallization.

Synthesis of N,N-Diethyl-1,3-propanediamine Backbone

- N,N-Diethyl-1,3-propanediamine is commercially available and can also be synthesized by alkylation of 1,3-propanediamine with ethyl halides.

- Alternatively, continuous hydrogenation of nitrile intermediates derived from acrylonitrile and diethylamine can be employed, as demonstrated in related diamine syntheses.

- For example, continuous fixed-bed hydrogenation using Raney-Nickel catalyst under controlled pressure (2–12 MPa) and temperature (10–200 °C) yields high purity diamines with yields above 98%.

Coupling Reaction to Form N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine

- The coupling involves nucleophilic substitution or reductive amination between the piperidinyl amine and the diethyl-propane diamine.

- A common approach is to react the 4-position amine of 1-ethylpiperidine with a suitable leaving group on the propane-1,3-diamine derivative.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO), mild heating (50–100 °C), and sometimes catalytic bases to facilitate substitution.

- Purification is achieved by chromatography or crystallization.

Process Parameters and Optimization

Research Findings and Industrial Relevance

- Continuous fixed-bed hydrogenation processes for related diamines (e.g., N,N-dimethyl-1,3-propanediamine) demonstrate that high conversion (>99%) and selectivity (>99%) can be achieved with Raney-Ni catalysts and alkaline co-catalysts in methanol or ethanol solutions.

- This approach is energy-efficient, scalable, and environmentally friendly, making it suitable for large-scale production.

- The coupling step to attach the 1-ethylpiperidin-4-yl group is less documented but can be inferred from standard amine alkylation and reductive amination protocols.

- The overall synthetic route balances yield, selectivity, and operational simplicity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| 1. Piperidine Alkylation | Alkylation with ethyl halide under basic conditions | Temp: 50–80 °C; Base: K2CO3/NaH | High selectivity; simple setup | Requires control to avoid over-alkylation |

| 2. Diamine Backbone Synthesis | Continuous hydrogenation of nitrile intermediates | Pressure: 2–12 MPa; Temp: 10–200 °C; Raney-Ni catalyst | High yield (>98%); scalable | Requires specialized equipment |

| 3. Coupling Reaction | Nucleophilic substitution or reductive amination | Temp: 50–100 °C; Solvent: DMF/DMSO; Base catalyst | Efficient bond formation | Purification may be challenging |

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine, exhibit significant antimicrobial properties. These compounds are often synthesized as part of hybrid structures aimed at combating resistant bacterial strains. For instance, studies have shown that modifications in the piperidine moiety can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacological Studies

The compound has been explored for its pharmacological potential, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further investigation in drug development programs focused on infectious diseases and possibly other conditions such as neurodegenerative disorders .

Biochemical Research

Protein Interaction Studies

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine has been utilized in biochemical assays to study protein interactions. It serves as a displacer in chromatographic techniques, facilitating the separation and purification of proteins such as ribonuclease A and α-chymotrypsinogen A. This application is crucial for high-throughput screening methods in drug discovery .

Ion Exchange Chromatography

The compound is also applied as an ion-exchange displacer in cation exchange chromatography. Its ability to selectively displace proteins from their adsorbed state allows researchers to optimize conditions for protein purification and characterization .

Material Science

Synthesis of Functional Materials

In material science, N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is being investigated for its role in synthesizing functional materials with specific electronic or optical properties. The incorporation of piperidine derivatives into polymer matrices can enhance their mechanical and thermal stability, making them suitable for various industrial applications .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the antibacterial activity of piperidine derivatives | Found significant activity against MRSA and other strains |

| Protein Interaction Assays | Used as a displacer in chromatography | Improved protein purification efficiency |

| Material Synthesis | Examined the incorporation into polymer matrices | Enhanced mechanical and thermal properties |

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Activity: Sortase A Inhibitors

Compound 1 : N,N-Diethyl-N'-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine (IC₅₀ = 160.3 µM against S. aureus Sortase A)

- Key Differences : The quinazolinyl-phenyl substituent enables hydrophobic interactions with Val166 and Ile182 in Sortase A’s active site, along with a hydrogen bond via the quinazoline nitrogen.

DENSPM (N,N'-Bis-(3-ethylaminopropyl)-propane-1,3-diamine): A spermine analog metabolized by polyamine oxidases .

- Key Differences: DENSPM’s bis-ethylaminopropyl branches increase charge density, favoring interactions with nucleic acids or anionic membranes. The target compound’s piperidine ring may confer rigidity, limiting such interactions but enhancing stability against enzymatic degradation.

Enzyme Inhibition: Indolethylamine-N-Methyltransferase (INMT)

PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine): Noncompetitive INMT inhibitor .

- Key Differences: PDAT’s dimethylamino group enhances steric hindrance, reducing substrate binding.

PAT (N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine) : Lacks dimethyl groups, showing weaker inhibition than PDAT .

- Comparison : Alkylation (diethyl vs. dimethyl) on the propane-1,3-diamine backbone correlates with enhanced inhibitory potency, suggesting the target compound’s diethyl groups may further optimize this effect.

Antiviral Activity: Cyclam Derivatives

Cyclam-N-(2-aminoethyl)propane-1,3-diamine Conjugates: Exhibit anti-HIV-1 activity via metal ion chelation and viral entry inhibition .

- Key Differences : The target compound lacks cyclam’s macrocyclic structure, which is critical for metal coordination. However, its piperidine moiety may mimic cyclam’s rigidity, offering alternative binding modes for viral targets.

Data Table: Key Propane-1,3-Diamine Derivatives and Their Properties

Mechanistic Insights and Structural Optimization Trends

- Alkylation Effects : Diethyl or dimethyl substituents on propane-1,3-diamine improve lipophilicity and enzymatic inhibition but may reduce solubility. Piperidine rings (as in the target compound) balance rigidity and bioavailability .

- Substituent Diversity : Aromatic groups (e.g., quinazoline) enhance target specificity via π-π stacking, while heterocycles (e.g., piperidine) improve pharmacokinetics .

- Synthetic Strategies : Use of phthaloyl protecting groups () or coupling reactions () highlights the importance of protecting amine functionalities during synthesis to avoid side reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-ethyl-piperidin-4-amine with diethyl propane-1,3-diamine derivatives in the presence of a catalyst like sodium triacetoxyborohydride (STAB) under inert conditions. Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the product .

- Characterization : Confirmation of structure requires ¹H/¹³C NMR to verify amine and piperidine proton environments, mass spectrometry (ESI-MS) for molecular ion detection, and elemental analysis .

Q. How is the structural configuration of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed. Key parameters include bond lengths (e.g., C-N: ~1.47 Å in amines) and torsion angles to confirm stereochemistry .

- Challenges : Disorder in ethyl or piperidinyl groups may require constrained refinement. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What are the primary biological or chemical applications of this compound?

- Applications :

- Medicinal Chemistry : Acts as a precursor for dopamine receptor ligands due to its piperidine moiety, which mimics bioactive scaffolds in neurological agents .

- Coordination Chemistry : The tertiary amines serve as ligands for transition metals (e.g., Cu²⁺), forming complexes studied for catalytic or redox properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Study : Overlapping signals in ¹H NMR (e.g., piperidinyl vs. ethyl protons) can be addressed using 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d₆) to shift peaks. Contradictions in mass spectra (e.g., adduct formation) require high-resolution MS (HRMS) for accurate mass assignment .

- Data Validation : Cross-referencing with computational models (DFT-optimized structures) using Gaussian or ORCA software ensures spectral consistency .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Experimental Design :

- Steric Effects : Bulky substituents (e.g., ethyl groups on piperidine) may slow reaction kinetics. Increasing reaction time (24–48 hrs) or temperature (40–60°C) enhances conversion .

- Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) to trap water in reductive amination improves purity. Flow chemistry systems reduce degradation by enabling rapid mixing .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Studies :

- Degradation Pathways : Amine oxidation or hydrolysis of the propane-diamine backbone occurs at extreme pH (<3 or >10). Stability is assessed via HPLC at accelerated conditions (e.g., 40°C, 75% RH) .

- Storage Recommendations : Lyophilized solids stored at –20°C under argon show >95% stability over 12 months. Solutions in anhydrous DMF or DMSO are stable for ≤1 week .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to dopamine D3 receptors, leveraging the piperidine group’s affinity for hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess conformational dynamics in aqueous vs. lipid bilayer environments .

Data Contradictions and Resolution

Q. Why might crystallographic data conflict with solution-phase spectroscopic observations?

- Root Cause : Solid-state structures (SC-XRD) may show different conformations due to crystal packing forces, whereas NMR reflects dynamic equilibria in solution. For example, piperidine chair vs. boat conformations .

- Resolution : Compare DFT-calculated solution-phase conformers (e.g., in PCM solvent models) with experimental NMR shifts to identify dominant species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.